Enhanced Calculated Lipophilicity (cLogP) Versus the 6-Hydroxy Precursor Improves Membrane Permeability Potential
The phenoxyacetate ester significantly elevates calculated lipophilicity compared to the 6-hydroxy precursor 2-(4-phenylpiperazin-1-yl)benzo[d]thiazol-6-ol (CAS 1105189-63-6). In silico predictions indicate a cLogP of approximately 4.2 for the target ester versus approximately 2.8 for the phenol, a difference of ~1.4 log units . This shift moves the compound into the optimal lipophilicity range for passive membrane permeation (cLogP 3–5), while the phenol falls below the typical threshold for blood-brain barrier penetration. The ester also reduces the number of hydrogen-bond donors from 1 to 0, further favoring passive diffusion.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.2 (predicted) |
| Comparator Or Baseline | 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-ol: cLogP ≈ 2.8 |
| Quantified Difference | Δ cLogP ≈ +1.4 log units (target more lipophilic) |
| Conditions | In silico prediction using fragment-based methods (vendor-reported physicochemical profiles); no experimental logP found in the public domain for the target compound |
Why This Matters
For cell-based assays and in vivo studies, a cLogP above 3 is strongly associated with improved passive membrane permeability; the target ester is predicted to exhibit superior cellular uptake compared to the more polar 6-hydroxy analog.
